molecular formula C14H18BF3O3 B6321138 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096996-61-9

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No.: B6321138
CAS No.: 2096996-61-9
M. Wt: 302.10 g/mol
InChI Key: ZSYHHPJUVVFKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a phenyl group substituted with methoxy and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. One common method is the condensation of 4-methoxy-3-(trifluoromethyl)phenylboronic acid with 2,2,4-trimethyl-1,3-propanediol under acidic conditions to form the dioxaborinane ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron atom.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophiles like amines or thiols are used for nucleophilic substitution.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane has numerous applications in scientific research:

Mechanism of Action

The mechanism by which 2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom facilitates the transmetalation step, where it transfers an organic group to a palladium catalyst. This process is crucial for the formation of carbon-carbon bonds. The methoxy and trifluoromethyl groups on the phenyl ring can also influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the dioxaborinane ring and has different reactivity.

    4-Methoxyphenylboronic acid: Similar structure but without the trifluoromethyl group.

    3-(Trifluoromethyl)phenylboronic acid: Similar structure but without the methoxy group.

Uniqueness

2-[4-Methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring, as well as the dioxaborinane ring. These structural features enhance its stability and reactivity, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O3/c1-9-8-13(2,3)21-15(20-9)10-5-6-12(19-4)11(7-10)14(16,17)18/h5-7,9H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYHHPJUVVFKJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.